(-)-Cadin-4,10(15)-dien-11-oic acid

Cytotoxicity Cancer Cell Lines Natural Product Screening

(-)-Cadin-4,10(15)-dien-11-oic acid is a bicyclic cadinane-type sesquiterpenoid characterized by a C15H22O2 molecular formula and a carboxylic acid functional group. First structurally established as a new compound from the tuber of *Cremastra appendiculata* , this natural product has subsequently been isolated from diverse botanical sources including *Acorus calamus* L.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B13448266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cadin-4,10(15)-dien-11-oic acid
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O
InChIInChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1
InChIKeyDTPZSZZVUKXNSJ-MGPQQGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Cadin-4,10(15)-dien-11-oic Acid: Cadinane Sesquiterpenoid Sourcing and Structural Definition for Research Procurement


(-)-Cadin-4,10(15)-dien-11-oic acid is a bicyclic cadinane-type sesquiterpenoid characterized by a C15H22O2 molecular formula and a carboxylic acid functional group . First structurally established as a new compound from the tuber of *Cremastra appendiculata* [1], this natural product has subsequently been isolated from diverse botanical sources including *Acorus calamus* L. [2], *Schisandra bicolor* stems [3], and *Rhododendron nivale* Hook.f. leaves [4]. The compound's defined stereochemistry and cadinene skeleton distinguish it from other sesquiterpenoid subclasses.

Why (-)-Cadin-4,10(15)-dien-11-oic Acid Cannot Be Substituted by Generic Cadinane Analogs: Evidence of Functional Specificity


Substitution of (-)-cadin-4,10(15)-dien-11-oic acid with other cadinane-type sesquiterpenoids is scientifically unjustified due to marked differences in biological activity profiles. Within the same cytotoxicity assay, this compound was inactive (IC50 > 10 μg/mL) against human breast cancer MCF-7 cells, whereas the co-isolated triterpene (+)-24,24-dimethyl-25,32-cyclo-5α-lanosta-9(11)-en-3β-ol demonstrated selective cytotoxicity with an IC50 of 3.18 μM [1]. Furthermore, its enzyme inhibition profile is distinct: it exhibits weak Class C β-lactamase inhibition (IC50 4.20×10³ nM) [2], which contrasts sharply with the potent inhibition by clinically established β-lactamase inhibitors such as relebactam (IC50 410 nM) . These quantitative disparities demonstrate that structural similarity does not predict functional equivalence, making targeted procurement of this specific compound essential for studies of its particular biological interactions.

Quantitative Differentiation of (-)-Cadin-4,10(15)-dien-11-oic Acid: Evidence-Based Procurement Guide


Cytotoxicity Inactivity vs. Co-Isolated Triterpene: Direct Head-to-Head Comparison in MCF-7 Breast Cancer Cells

In a direct comparative cytotoxicity evaluation, (-)-cadin-4,10(15)-dien-11-oic acid (compound 1) was tested against human breast cancer MCF-7 cells and found to be inactive with an IC50 > 10 μg/mL. In contrast, the co-isolated triterpene (+)-24,24-dimethyl-25,32-cyclo-5α-lanosta-9(11)-en-3β-ol (compound 3) from the same extract exhibited selective in vitro cytotoxicity against the same cell line with an IC50 of 3.18 μM [1].

Cytotoxicity Cancer Cell Lines Natural Product Screening

Weak Class C β-Lactamase Inhibition: Cross-Study Comparison with Clinical Inhibitor Relebactam

(-)-Cadin-4,10(15)-dien-11-oic acid was evaluated for inhibitory activity against Class C β-lactamase from *Enterobacter cloacae* 908R, yielding an IC50 of 4.20×10³ nM (4.2 μM) at a 0.8 μmol concentration [1]. For comparison, the clinical β-lactamase inhibitor relebactam (MK-7655) demonstrates potent inhibition of the same enzyme class (AmpC β-lactamase) with an IC50 of 410 nM .

Antibiotic Adjuvant β-Lactamase Enzyme Inhibition

Differentiation-Inducing Activity: Class-Level Inference for Cadinane Sesquiterpenoids

A patent-related document describes that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential application as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative comparator data are unavailable, this represents a class-level functional attribute of cadinane-type sesquiterpenoids that distinguishes them from other terpenoid classes.

Cell Differentiation Monocyte Cancer Research

Comparative Isolation Frequency and Source Diversity: Implications for Natural Product Supply

(-)-Cadin-4,10(15)-dien-11-oic acid has been isolated and structurally characterized from at least four distinct plant genera across different families: *Cremastra appendiculata* (Orchidaceae) [1], *Acorus calamus* (Acoraceae) [2], *Schisandra bicolor* (Schisandraceae) [3], and *Rhododendron nivale* (Ericaceae) [4]. This broad phylogenetic distribution contrasts with many other cadinane sesquiterpenoids that are often reported from single or closely related species, suggesting potentially more accessible and sustainable sourcing pathways.

Phytochemistry Natural Product Isolation Source Diversity

Optimized Research and Industrial Applications for (-)-Cadin-4,10(15)-dien-11-oic Acid Based on Quantitative Evidence


Natural Product Reference Standard for Phytochemical and Chemotaxonomic Studies

Given its isolation and unambiguous structural characterization from at least four distinct plant genera, (-)-cadin-4,10(15)-dien-11-oic acid serves as an ideal reference standard for the phytochemical analysis of plant extracts and essential oils, particularly for chemotaxonomic investigations of cadinane sesquiterpenoid distribution [REFS-1, REFS-2, REFS-3, REFS-4].

Baseline Compound for Structure-Activity Relationship (SAR) Studies of β-Lactamase Modulators

The compound's weak but measurable inhibition of Class C β-lactamase (IC50 4.20×10³ nM) [5] establishes it as a baseline scaffold for medicinal chemistry efforts aimed at improving β-lactamase inhibitory potency. Its activity profile is clearly differentiated from clinical inhibitors like relebactam (IC50 410 nM) , providing a useful negative control or starting point for SAR campaigns.

Chemical Probe for Investigating Cell Differentiation Pathways

The described activity in arresting the proliferation of undifferentiated cells and inducing monocyte differentiation [6] positions (-)-cadin-4,10(15)-dien-11-oic acid as a valuable chemical probe for studying cellular differentiation mechanisms, with potential applications in cancer biology and dermatological research.

Non-Cytotoxic Control in Cancer Cell Line Screening Panels

The direct demonstration of inactivity (IC50 > 10 μg/mL) against MCF-7 breast cancer cells [7] makes this compound suitable as a negative control in cytotoxicity screening panels, enabling researchers to distinguish between specific and non-specific cytotoxic effects of other natural products or synthetic derivatives.

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